molecular formula C13H16N4 B3127004 3-Imino-3-(4-phenylpiperazino)propanenitrile CAS No. 338396-67-1

3-Imino-3-(4-phenylpiperazino)propanenitrile

Cat. No. B3127004
CAS RN: 338396-67-1
M. Wt: 228.29 g/mol
InChI Key: SMPYKXBCFAWGFG-UHFFFAOYSA-N
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Description

3-Imino-3-(4-phenylpiperazino)propanenitrile is a biochemical used for proteomics research . It belongs to the family of piperazines, which have diverse pharmaceutical applications including its use as antihistamines, antipsychotics, and anthelmintics.


Molecular Structure Analysis

The molecular formula of this compound is C13H16N4 . It contains a total of 34 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 2 six-membered rings, 1 amidine derivative, 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 228.3 . Unfortunately, the search results do not provide further information on its physical and chemical properties. More detailed information might be available in specialized databases or scientific literature.

Scientific Research Applications

Chemical Degradation and Environmental Applications

The degradation of similar compounds, such as 3,3'-iminobis-propanenitrile, has been extensively studied using systems like Fe(0)/GAC micro-electrolysis. These studies focus on the removal efficiency of pollutants, exploring the influence of factors like pH value, Fe(0)/GAC ratio, and granular activated carbon adsorption. The findings suggest that such chemical structures can be effectively degraded, which has implications for environmental clean-up and treatment processes (Lai et al., 2013).

Structural and Spectroscopic Analysis

The structure and behavior of related imino compounds have been a subject of interest, with studies revealing the co-existence of different forms, such as propargylic and allenic structures of phenylnitrile imine. This discovery points to unique characteristics and potential applications in material science or chemistry, given the distinct properties of these bond-shift isomers (Nunes et al., 2015).

Synthesis and Medicinal Chemistry

In medicinal chemistry, similar compounds, like 4-aminopiperidines substituted at the 3-position, have been synthesized for potential therapeutic uses. These compounds show promise as PAF-Receptor Antagonists, indicating potential in drug development and pharmacological research (Benmehdi et al., 2008).

Catalysis and Material Science

In the realm of catalysis and material science, the interaction of imino compounds with metal complexes has been explored. For instance, the reaction between imino(triphenyl)phosphorane and nitrile complexes of Pt(IV) has led to the creation of hydrolytically sensitive complexes, showcasing the potential of such compounds in catalysis and material synthesis (Bokach et al., 2005).

Future Directions

The search results do not provide specific information on the future directions of research or applications for 3-Imino-3-(4-phenylpiperazino)propanenitrile. Given its classification as a biochemical used for proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

3-imino-3-(4-phenylpiperazin-1-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-7-6-13(15)17-10-8-16(9-11-17)12-4-2-1-3-5-12/h1-5,15H,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPYKXBCFAWGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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